5-Methoxy-1-tetralone

Catalog No.
S1896026
CAS No.
33892-75-0
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-1-tetralone

CAS Number

33892-75-0

Product Name

5-Methoxy-1-tetralone

IUPAC Name

5-methoxy-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7H,2,5-6H2,1H3

InChI Key

BRCPWISABURVIH-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1CCCC2=O

Canonical SMILES

COC1=CC=CC2=C1CCCC2=O

5-Methoxy-1-tetralone is an organic compound with the molecular formula C₁₁H₁₂O₂ and a molecular weight of approximately 176.21 g/mol. It belongs to the class of tetralones, which are bicyclic compounds featuring a ketone functional group. The structure consists of a tetralin ring system with a methoxy group (-OCH₃) at the fifth position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics and reactivity.

5-Methoxy-1-tetralone undergoes various chemical transformations, primarily involving electrophilic substitutions and oxidation reactions. Notably, it can react with thallium trinitrate supported on clay, leading to products such as ring contraction and oxidation derivatives. For instance, in one study, 5-methoxy-1-tetralone was treated with thallium trinitrate in a pentane solution, resulting in a mixture of products through complex rearrangements .

Additionally, it can be transformed into other derivatives through processes such as benzoylation and oxidation, enabling the synthesis of regioisomers like 8-methoxy-1-tetralone .

Research indicates that 5-methoxy-1-tetralone exhibits various biological activities. Preliminary studies suggest that it may possess anti-inflammatory properties and could act as a precursor for compounds with neuroprotective effects. Its structural similarity to other bioactive compounds allows it to interact with biological targets effectively, although specific mechanisms of action require further investigation.

The synthesis of 5-methoxy-1-tetralone can be achieved through several methods:

  • Starting Material: The synthesis often begins with commercially available starting materials such as 1-tetralone or related derivatives.
  • Methoxylation: One common approach involves the methoxylation of 1-tetralone using methanol in the presence of an acid catalyst.
  • Rearrangement Reactions: Various rearrangement reactions can also lead to the formation of 5-methoxy-1-tetralone from other tetralones under specific conditions .

5-Methoxy-1-tetralone has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing more complex pharmacologically active compounds.
  • Organic Synthesis: Utilized in the development of new materials and chemical intermediates.
  • Research: Investigated for its biological properties and potential therapeutic uses.

Several compounds are structurally similar to 5-methoxy-1-tetralone, including:

Compound NameStructure FeaturesUnique Aspects
6-Methoxy-1-tetraloneMethoxy group at position sixExhibits different reactivity patterns than 5-methoxy derivative.
4-Hydroxy-1-tetraloneHydroxy group at position fourKnown for its enhanced biological activity compared to methoxy derivatives.
8-Methoxy-1-tetraloneMethoxy group at position eightDisplays distinct chemical reactivity due to its position on the ring system.

Each of these compounds shares a tetralone structure but varies in functional groups and positioning, which significantly influences their chemical behavior and biological properties.

5-Methoxy-1-tetralone, a bicyclic aromatic ketone, was first synthesized in the mid-20th century during investigations into substituted tetralones. Early reports of its preparation date to 1945, when Hardegger and colleagues described methods for functionalizing tetralone derivatives. Systematic studies by Huffman in 1959 further elucidated its synthetic pathways, including Friedel-Crafts acylation and methoxylation techniques. The compound gained prominence in the 1970s as a precursor for anthracycline antibiotics, with Johnson and Mander demonstrating its utility in carboxylation reactions. Recent advancements, such as its role in synthesizing ARQ-501 (a clinical-stage anticancer agent), have renewed interest in this molecule.

Structural Features and Nomenclature

The structural architecture of 5-methoxy-1-tetralone (CAS 33892-75-0) combines a naphthyl skeleton with strategic functionalization:

PropertyValue
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
IUPAC Name5-Methoxy-3,4-dihydro-2H-naphthalen-1-one
SMILESCOC₁=CC=CC₂=C₁CCCC₂=O
Key Functional GroupsCyclic ketone (C1), methoxy (C5)

The molecule features a bicyclic framework with a ketone group at position 1 and a methoxy substituent at position 5. Nuclear Magnetic Resonance studies reveal distinct proton environments:

  • Aromatic protons: δ 6.7–7.2 ppm (multiplet, 3H)
  • Methoxy group: δ 3.8 ppm (singlet, 3H)
  • Aliphatic protons: δ 2.5–3.1 ppm (multiplet, 4H)

Infrared Spectroscopy confirms the carbonyl stretch at 1,680 cm⁻¹ and methoxy C-O vibration at 1,250 cm⁻¹.

Significance in Organic Chemistry and Pharmaceutical Intermediates

5-Methoxy-1-tetralone serves as a linchpin in synthesizing bioactive molecules:

ApplicationExample CompoundsKey References
Anticancer AgentsARQ-501 (β-lapachone analog)
Antibiotics11-Deoxyanthracycline derivatives
Neurological TherapeuticsDopamine receptor ligands
Natural Product SynthesisTriptoquinone A analogs

The molecule’s reactivity enables three strategic modification sites:

  • Ketone group: Reduces to alcohols or undergoes Grignard additions
  • Methoxy group: Demethylates to phenolic intermediates
  • Aromatic ring: Electrophilic substitution at C6/C7 positions

Notably, its use in synthesizing ARQ-501 highlights its industrial relevance, with scalable routes achieving 22–41% yields via tosylation-cyclization sequences.

5-Methoxy-1-tetralone represents a significant bicyclic aromatic ketone compound with molecular formula C₁₁H₁₂O₂ and molecular weight 176.21 grams per mole [1] [2]. The compound features a methoxy substituent at the 5-position of the tetralone framework, making it a valuable intermediate in organic synthesis [3]. Various synthetic methodologies have been developed to access this compound, ranging from classical approaches to modern green chemistry innovations.

Classical Synthetic Routes

Friedel-Crafts Acylation of m-Cresyl Methyl Ether

The Friedel-Crafts acylation of m-cresyl methyl ether with succinic anhydride represents a fundamental approach to constructing the tetralone framework [4] [5]. This classical methodology involves the initial formation of β-(2-methyl-4-methoxy)benzoyl propionic acid as the primary acylation product [4]. The reaction proceeds under anhydrous conditions using aluminum chloride as the Lewis acid catalyst, typically requiring reflux temperatures for 3-6 hours [6].

The acylation process demonstrates regioselectivity challenges, as both ortho and para positions relative to the methoxy group can undergo substitution [4]. Research findings indicate that the major product β-(2-methyl-4-methoxy)benzoyl propionic acid is accompanied by minor amounts of the ortho-acylated isomer β-(2-methoxy-4-methyl)benzoyl propionic acid [4]. Thin-layer chromatography analysis reveals two distinct spots for the ester derivatives, with the minor component showing higher retention factor values [4].

The mechanism involves electrophilic aromatic substitution where the succinic anhydride forms an acylium ion intermediate in the presence of aluminum chloride [7] [6]. The methoxy group activates the aromatic ring through electron donation, directing the incoming electrophile to the ortho and para positions [6]. Yields for this transformation typically range from 60-75% depending on reaction conditions and purification methods [4].

Clemmensen Reduction of β-Aroylpropionic Acid Derivatives

The Clemmensen reduction of β-aroylpropionic acid derivatives constitutes a crucial step in converting the acylated intermediates to the corresponding butanoic acid precursors [8] [9]. This transformation employs zinc amalgam in concentrated hydrochloric acid under heating conditions [10] [11]. The reduction mechanism involves the conversion of the aroyl ketone functionality to the corresponding methylene group through radical intermediates [9] [11].

Research demonstrates that β-(2-methyl-4-methoxy)benzoyl propionic acid undergoes quantitative reduction to yield 4-(2-methyl-4-methoxyphenyl)butanoic acid [4] [10]. The reaction conditions typically require 4-8 hours of heating with zinc amalgam and concentrated hydrochloric acid [8] [9]. The mercury component in the amalgam serves to provide a clean, active metal surface without participating directly in the reduction process [9] [11].

The Clemmensen reduction proves complementary to the Wolff-Kishner reduction, operating under strongly acidic conditions rather than basic conditions [9] [11]. Yields for this reduction step generally range from 70-85%, making it a reliable method for accessing the required butanoic acid intermediates [10] [8]. The reaction shows excellent functional group tolerance, preserving the methoxy substituent throughout the transformation [4].

Polyphosphoric Acid Cyclization Strategies

Polyphosphoric acid cyclization represents the final step in converting 4-phenylbutanoic acid derivatives to the desired tetralone products [5] [12]. This intramolecular acylation process involves heating the butanoic acid substrate in polyphosphoric acid at temperatures ranging from 100-200°C [5] [13]. The mechanism proceeds through formation of an acylium ion intermediate followed by intramolecular electrophilic aromatic substitution [12].

The polyphosphoric acid serves multiple roles as both a dehydrating agent and a source of phosphoric acid species that facilitate the cyclization process [12] [13]. Research findings indicate that the cyclization of 4-(2-methyl-4-methoxyphenyl)butanoic acid produces both 5-methyl-7-methoxy-1-tetralone and 5-methoxy-7-methyl-1-tetralone, with the former being the major product [4]. The regioselectivity depends on the electronic effects of the methoxy and methyl substituents [4].

Temperature control proves critical for optimal yields, with excessive heating leading to decomposition or unwanted side reactions [12]. Reaction times typically range from 2-4 hours, and yields fall between 65-80% for the cyclization step [5] [12]. The polyphosphoric acid method demonstrates excellent scalability from laboratory to pilot plant operations [13].

Catalytic Approaches

Aluminum Chloride-Mediated Reactions

Aluminum chloride-mediated reactions have evolved beyond traditional Friedel-Crafts chemistry to encompass more sophisticated transformations for tetralone synthesis [14] [15]. Modern applications utilize controlled aluminum chloride loadings and optimized reaction conditions to achieve higher selectivity and yields [14]. Research demonstrates that anisole derivatives can be efficiently converted to methoxy-tetralones using aluminum chloride as both catalyst and Lewis acid activator [14].

The methodology involves dissolving anisole in appropriate solvents followed by gradual addition of Lewis acid and acylating agents [14]. Temperature control becomes crucial, with initial low-temperature reactions followed by elevated temperature phases [14]. This approach typically yields 70-90% of the desired tetralone products with improved regioselectivity compared to classical methods [14].

Aluminum chloride also facilitates demethylation reactions of methoxy-tetralone derivatives, providing access to hydroxy-tetralones for further functionalization [15]. The reaction proceeds through coordination of aluminum chloride to the methoxy oxygen, followed by cleavage of the carbon-oxygen bond [15]. This dual functionality makes aluminum chloride a versatile reagent in tetralone chemistry [14] [15].

Transition Metal-Catalyzed Processes

Transition metal-catalyzed processes have emerged as powerful tools for constructing tetralone frameworks with high efficiency and selectivity [16] [17]. Nickel-based catalysts demonstrate particular effectiveness in cyclization/cross-coupling sequences that generate two carbon-carbon bonds in a single operation [17]. Research shows that nickel bromide complexes with 1,2-diamine ligands enable enantioselective cyclization/cross-coupling reactions under mild conditions [17].

Palladium-catalyzed reactions offer complementary reactivity patterns, particularly for intramolecular cyclizations and ring expansion processes [16]. Studies demonstrate that palladium catalysts facilitate the conversion of vinyl-substituted precursors to seven-membered ring systems through rearrangement chemistry [16]. These transformations typically proceed at temperatures between 25-150°C with catalyst loadings of 1-10% [16].

The mechanism for transition metal-catalyzed tetralone synthesis involves oxidative addition, migratory insertion, and reductive elimination steps [17]. Yields for these processes range from 75-92%, significantly higher than many classical approaches [16] [17]. The mild reaction conditions and high selectivity make these methods attractive for complex molecule synthesis [17].

Green Chemistry Innovations

Solvent-Free Methodologies

Solvent-free methodologies represent a significant advancement in sustainable tetralone synthesis, eliminating the need for organic solvents while maintaining high efficiency [18]. Research demonstrates that montmorillonite KSF serves as an effective solid acid catalyst for condensation reactions leading to tetralone products [18]. The reaction of substituted benzenethiols with arylidene-tetralones proceeds efficiently under solvent-free conditions with microwave activation [18].

The methodology involves grinding reactants with inorganic solid supports followed by microwave irradiation at controlled power levels [18]. Studies show that montmorillonite KSF provides superior results compared to conventional heating methods, yielding 77% of the desired product within 17 minutes [18]. The microwave-assisted approach demonstrates significant time reduction compared to conventional methods requiring several hours [18].

Environmental benefits include elimination of volatile organic compounds, reduced waste generation, and simplified purification procedures [18]. The inorganic supports can be recycled multiple times without significant loss of activity [18]. Scale-up considerations favor these methods due to reduced solvent handling and disposal requirements [18].

Energy-Efficient Cyclization Techniques

Energy-efficient cyclization techniques focus on reducing energy consumption while maintaining synthetic efficiency [19] [20]. Microwave-assisted synthesis has emerged as a leading technology, providing rapid heating and improved reaction rates [19] [18]. Controlled microwave heating enables precise temperature control and uniform energy distribution throughout the reaction mixture [19].

Research findings indicate that microwave irradiation at 275 watts for 10-17 minutes provides comparable or superior yields to conventional heating methods requiring hours [18]. The mechanism involves direct heating of polar molecules, leading to rapid temperature increases and accelerated reaction rates [19]. This selective heating reduces energy waste and improves overall process efficiency [18].

Alternative energy-efficient approaches include the use of heterogeneous catalysts that enable lower reaction temperatures and pressures [20]. Studies demonstrate that copper-based catalysts facilitate cycloaddition reactions under mild conditions with excellent yields [19]. These methods typically operate at atmospheric pressure and moderate temperatures, reducing energy requirements significantly [19] [20].

Synthesis Methods Comparison

MethodStarting MaterialConditionsYield (%)Reaction Time
Friedel-Crafts Acylation (m-cresyl methyl ether)m-Cresyl methyl ether + Succinic anhydrideAlCl₃, anhydrous, reflux60-753-6 hours
Clemmensen Reduction (β-aroylpropionic acid)β-(2-methyl-4-methoxy)benzoyl propionic acidZn/Hg, HCl concentrated, heat70-854-8 hours
Polyphosphoric Acid Cyclization4-Phenylbutanoic acid derivativesPPA, 100-200°C65-802-4 hours
AlCl₃-Mediated ReactionAnisole derivatives + Lewis acidAlCl₃, organic solvent70-902-5 hours
Transition Metal-Catalyzed ProcessVarious organometallic substratesNi/Pd catalysts, mild conditions75-921-3 hours
Microwave-Assisted SynthesisBenzenethiols + Arylidene-tetralonesMicrowave, 275W, 10-17 min77-8510-17 minutes
Solvent-Free MethodologySolid-supported reactionsMontmorillonite KSF, MW70-8015-30 minutes

Synthesis Parameters Comparison

ParameterClassical RoutesCatalytic ApproachesGreen Methods
Temperature Range (°C)80-20025-15080-150
Pressure (atm)1-21-51
Catalyst Loading (%)10-201-105-15
Solvent RequirementsOrganic solvents requiredMinimal solvent useSolvent-free or minimal
Purification MethodColumn chromatographySimple workupDirect isolation
Scale CompatibilityLaboratory to pilotIndustrial scaleIndustrial scale
Environmental ImpactModerate waste generationReduced wasteMinimal waste

XLogP3

2.5

Other CAS

33892-75-0

Wikipedia

5-Methoxy-1-tetralone

Dates

Modify: 2023-08-16

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